4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C14H12OS2 This compound is characterized by the presence of both benzylsulfanyl and sulfanyl groups attached to a cyclohexa-2,5-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of benzyl mercaptan with a suitable cyclohexadienone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted benzylsulfanyl derivatives
Scientific Research Applications
4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as oxidoreductases, by binding to their active sites and preventing their normal function. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxythiobenzamide
- 4-Hydroxybenzothioamide
- 4-Hydroxybenzene-1-carbothioamide
Uniqueness
4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is unique due to its dual sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
756856-66-3 |
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Molecular Formula |
C14H12OS2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
benzyl 4-hydroxybenzenecarbodithioate |
InChI |
InChI=1S/C14H12OS2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
InChI Key |
HURQLJVJBGBZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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